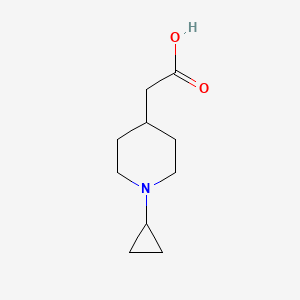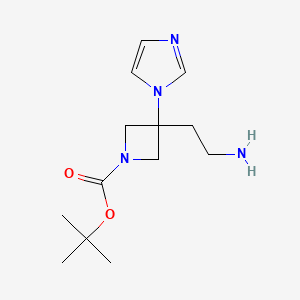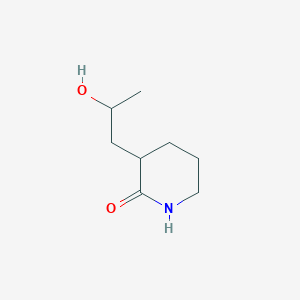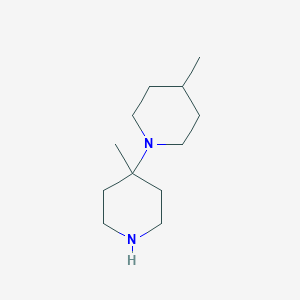
(1-Cyclopropyl-piperidin-4-YL)-aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-piperidin-4-YL)-acetic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to an acetic acid moiety. It is primarily used for research purposes and has various applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-piperidin-4-YL)-acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the reaction of cyclopropylamine with piperidine derivatives under controlled conditions to form the cyclopropyl-piperidine intermediate. This intermediate is then subjected to acylation reactions to introduce the acetic acid group .
Industrial Production Methods
Industrial production of (1-Cyclopropyl-piperidin-4-YL)-acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-piperidin-4-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Cyclopropyl-piperidin-4-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropyl-piperidin-4-YL)-methanol: Similar in structure but with a hydroxyl group instead of an acetic acid moiety.
(1-Cyclopropyl-piperidin-4-YL)-amine: Contains an amine group instead of the acetic acid group.
(1-Cyclopropyl-piperidin-4-YL)-ketone: Features a ketone group in place of the acetic acid group.
Uniqueness
(1-Cyclopropyl-piperidin-4-YL)-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(1-cyclopropylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7H2,(H,12,13) |
InChI Key |
UMMSPTZPJLGDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)



![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)



![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


